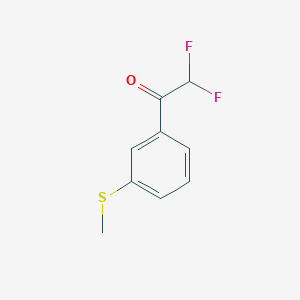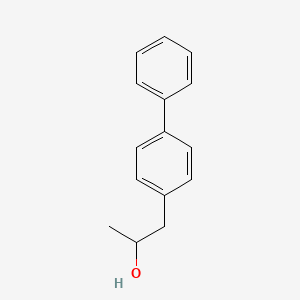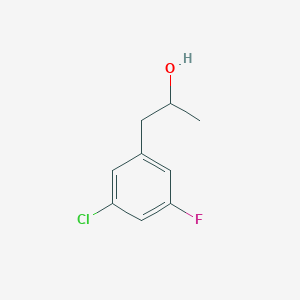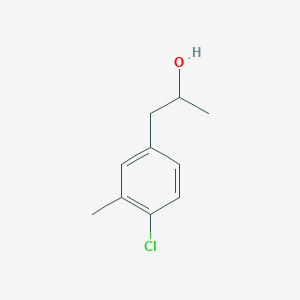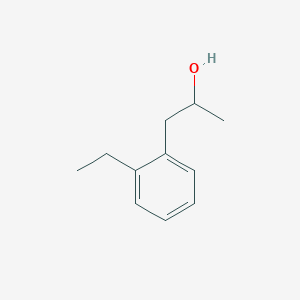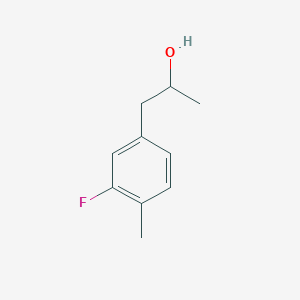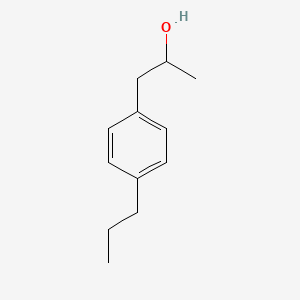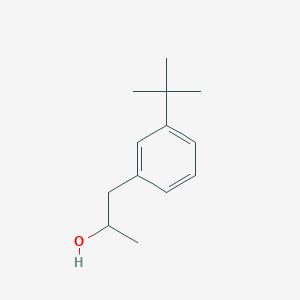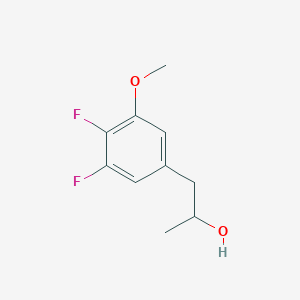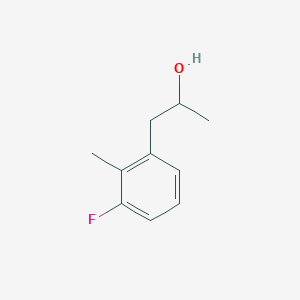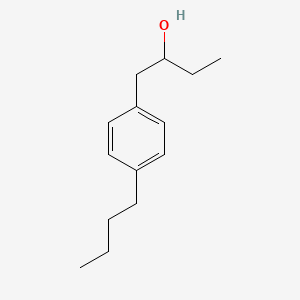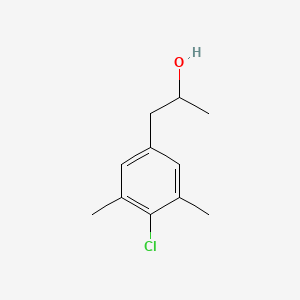
1-(4-Chloro-3,5-dimethylphenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3,5-dimethylphenyl)-2-propanol is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a propanol group
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3,5-dimethylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3,5-dimethylbenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality.
化学反応の分析
Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products:
Oxidation: 1-(4-Chloro-3,5-dimethylphenyl)-2-propanone.
Reduction: 1-(4-Chloro-3,5-dimethylphenyl)propane.
Substitution: 1-(4-Methoxy-3,5-dimethylphenyl)-2-propanol.
科学的研究の応用
1-(4-Chloro-3,5-dimethylphenyl)-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-2-propanol involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The chloro group enhances its lipophilicity, facilitating its integration into lipid bilayers and increasing its efficacy.
類似化合物との比較
- 4-Chloro-3,5-dimethylphenol
- 4-Bromo-3,5-dimethylphenol
- 4-Methoxy-3,5-dimethylphenol
Comparison: 1-(4-Chloro-3,5-dimethylphenyl)-2-propanol is unique due to the presence of the propanol group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, 4-Chloro-3,5-dimethylphenol lacks the alcohol group, making it less versatile in certain chemical reactions. Similarly, 4-Bromo-3,5-dimethylphenol and 4-Methoxy-3,5-dimethylphenol have different substituents, affecting their reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-7-4-10(6-9(3)13)5-8(2)11(7)12/h4-5,9,13H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVSYGANGFVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
